molecular formula C15H11NO3 B1594979 3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 67867-47-4

3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one

Cat. No. B1594979
CAS RN: 67867-47-4
M. Wt: 253.25 g/mol
InChI Key: BSWKWHNLWRLQLZ-UHFFFAOYSA-N
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Description

3-Acetyl-2-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one is a useful research chemical . It belongs to the class of heterocyclic building blocks .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .


Molecular Structure Analysis

The empirical formula of 3-Acetyl-2-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one is C15H11NO3 . It has a molecular weight of 253.25 .


Chemical Reactions Analysis

The Skraup reaction of similar compounds in the presence of glycerol, fuming sulfuric acid, nitrobenzene, iron (II) sulfate, and boric acid has been reported to yield various quinolinone derivatives .


Physical And Chemical Properties Analysis

The melting point of 3-Acetyl-2-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one is reported to be 212-214 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • A variety of derivatives and isomers of 3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one have been synthesized, such as 5H-furo[3′,2′:6,7][1]benzopyrano[3,4-c]pyridin-5-ones and 8H-pyrano[3′,2′:5,6]benzofuro[3,2-c]pyridin-8-ones, using the von Pechmann reaction and subsequent dehydrogenation (Morón, Nguyen, & Bisagni, 1983). Additionally, the construction of 5H-[1]benzopyrano[3,4-c]pyridin-5-ones has been achieved through reactions of 1-aryl-3-(2-hydroxyphenyl)-2-propen-1-ones with malononitrile (Girgis, Hosni, & Kalmouch, 2005).

Excited State Proton Transfer

  • Research has been conducted on the fluorescence rise and decay times and UV absorption spectra of derivatives like 1-methyl-4-amino-5H-[1]benzopyrano-[3,4-c]pyridin-5-one, demonstrating the occurrence of proton-transferred species (tautomers) in an excited state (Fujimoto et al., 1985).

Molecular Association and Spectroscopy

  • The emission spectra, polarization, and molecular association of derivatives such as 1-methyl-4-amino-5H-[1]benzopyrano[3,4-c]pyridin-5-one have been studied in rigid-glass matrix at low temperatures, revealing insights into molecular structures and interactions (Fujimoto & Inuzuka, 1982).

Electronic Properties and Absorption Spectra

  • Studies on the electronic properties and π-π* absorption spectra of similar compounds have been conducted, providing insights into the tautomerization and molecular orbital calculations of these compounds (Inuzuka & Fujimoto, 1979).

properties

IUPAC Name

3-acetyl-2-methylchromeno[2,3-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-8-11(9(2)17)7-12-14(18)10-5-3-4-6-13(10)19-15(12)16-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWKWHNLWRLQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347027
Record name 3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one

CAS RN

67867-47-4
Record name 3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CV Möser, M Möller, SC Fleck, D Thomas… - …, 2019 - Elsevier
Inhibitor-kappaB kinase epsilon (IKKε, Ikbke) constitutes an NF-κB activating kinase with high homology to the classical I-κB kinase subunits, IKKα and IKKβ. It is expressed in …
Number of citations: 13 www.sciencedirect.com
DE Daia, CD Gabbutt, BM Heron, JD Hepworth… - Tetrahedron letters, 2003 - Elsevier
Lithium dialkynylcuprates [(RCC) 2 CuLi], 1a–d, are easily generated and undergo conjugate additions to activated chromones giving 2-alkynylchroman-4-ones 4a–d, 13, 15c,d and 5, …
Number of citations: 30 www.sciencedirect.com

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